2-methyl-6-(4-methylphenyl)morpholine, Mixture of diastereomers
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Overview
Description
Scientific Research Applications
Synthesis and Photophysical Studies
Oxetanes Formation through Photocycloaddition
Researchers explored the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate, leading to the formation of oxetanes, including a mixture of diastereomeric oxetanes. This study highlights the potential of utilizing specific molecular structures for synthesizing complex organic compounds with precise stereochemistry (van Wolven, Döpp, & Henkel, 2006).
Chemodivergent Synthesis
A method for the regiospecific synthesis of 7-aryl/alkyl-6-hydroxy-1,4-oxazepan-5-ones and 2-[aryl(hydroxy)methyl]morpholin-3-ones from a diastereomeric mixture of trans-3-alkyl- or -3-aryl-N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides was presented, demonstrating a controlled chemodivergent synthesis approach (Aparicio et al., 2011).
Spectral Characterization and Structure Analysis
Structural and Spectral Analysis
The synthesis and photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into the structural and electronic properties of morpholine derivatives, contributing to the understanding of their photophysical behavior (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Spectroscopy of Morpholines
A study on 2-phenyl-3-methylmorpholines and the corresponding thiomorpholines synthesized various substituted morpholines and investigated their 1H-NMR and 13C-NMR spectra, providing differentiation criteria among diastereomers in these series (Gelboke et al., 2010).
Novel Synthetic Methodologies
Diastereoselective Synthesis
The diastereoselective synthesis of trans-2,5-disubstituted amino acids derived diverse morpholines, piperazines, and thiomorpholines through iodine-mediated cyclization was reported. This method offers a rapid and high-yield approach to synthesize structurally diverse morpholine derivatives (Bera & Panda, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with monoamine transporters . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
It’s suggested that similar compounds inhibit the reuptake of monoamines by neurons, and decrease the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase . This results in an increased concentration of monoamines in the synaptic cleft, enhancing neurotransmission.
Biochemical Pathways
Based on its proposed mode of action, it can be inferred that it may influence the monoaminergic system, affecting pathways involving neurotransmitters like dopamine, norepinephrine, and serotonin .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-6-(4-methylphenyl)morpholine involves the reaction of 4-methylbenzaldehyde with morpholine in the presence of a catalyst to form 4-methylphenylmorpholine. This intermediate is then reacted with 2-bromopropane in the presence of a base to form 2-methyl-6-(4-methylphenyl)morpholine. The resulting product is a mixture of diastereomers.", "Starting Materials": [ "4-methylbenzaldehyde", "morpholine", "2-bromopropane", "catalyst", "base" ], "Reaction": [ "Step 1: React 4-methylbenzaldehyde with morpholine in the presence of a catalyst to form 4-methylphenylmorpholine.", "Step 2: React 4-methylphenylmorpholine with 2-bromopropane in the presence of a base to form 2-methyl-6-(4-methylphenyl)morpholine.", "Step 3: Isolate the mixture of diastereomers by column chromatography or other appropriate method." ] } | |
CAS No. |
1099679-60-3 |
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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